N-(5-Chloro-2-Methyl-4-Nitrophenyl)-Benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives involves chemical reactions that result in the formation of the target compound. For example, a novel route for synthesizing N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives has been developed, which shows chemoselective and functional group compatibility, employing metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide (Yu et al., 2022).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives can be determined through methods like X-ray crystallography. The molecular docking and crystal structure analyses provide insights into the compound's spatial arrangement and potential interactions with biological targets (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Benzenesulfonamide derivatives participate in various chemical reactions, reflecting their chemical properties. For instance, their synthesis often involves interactions with chlorosulfonic acid, showcasing their reactivity and the potential for creating diverse chemical structures with specific functional groups (Rublova et al., 2017).
Scientific Research Applications
Antimicrobial and Antifungal Activity
A series of novel benzensulfonamides, including compounds structurally related to N-(5-Chloro-2-Methyl-4-Nitrophenyl)-Benzenesulfonamide, have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown promise in vitro, indicating their potential as leads for the development of new antimicrobial agents (Zareef et al., 2007).
Carbonic Anhydrase Inhibition
Research into chlorinated pyrrolidinone-bearing benzenesulfonamides has demonstrated their efficacy as inhibitors of human carbonic anhydrases, enzymes involved in various physiological and pathological processes. These inhibitors have shown high affinity and selectivity, particularly against cancer-related isoforms, highlighting their potential in cancer therapy (Balandis et al., 2020).
Antitumor Activity
Novel sulfonamide derivatives have been synthesized and tested for their in vitro antitumor activity. Certain compounds exhibited significant activity against various cancer cell lines, suggesting their utility in cancer treatment. The structure-activity relationships of these compounds provide insights into their mechanism of action and potential therapeutic applications (Sławiński & Brzozowski, 2006).
QSAR and Molecular Modeling Studies
Quantitative structure-activity relationship (QSAR) studies and molecular modeling have been applied to N-acylbenzenesulfonamides to understand their anticancer activity better. These studies help identify the molecular features responsible for their activity, guiding the design of more effective anticancer agents (Żołnowska et al., 2015).
Enhanced Peroxidase Activity
A microwave-assisted synthetic approach has developed N-(2-nitrophenyl)benzenesulfonamides, showing enhanced peroxidase activity in response to excess cadmium. This property is significant for developing strategies to mitigate heavy metal stress in biological systems (Huang et al., 2019).
properties
IUPAC Name |
N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c1-9-7-13(16(17)18)11(14)8-12(9)15-21(19,20)10-5-3-2-4-6-10/h2-8,15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWHGYXVBWBFEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NS(=O)(=O)C2=CC=CC=C2)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloro-2-Methyl-4-Nitrophenyl)-Benzenesulfonamide | |
CAS RN |
118233-09-3 |
Source
|
Record name | N-(5-CHLORO-2-METHYL-4-NITROPHENYL)-BENZENESULFONAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.